OF-1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

OF-1 is a synthetic organic compound characterized by its unique chemical structure and properties. It is classified as an allosteric inhibitor of protein arginine methyltransferase 3 (PRMT3), which plays a significant role in various biological processes, including gene expression and signal transduction. The compound's IUPAC name is 3-(1,2,3-benzothiadiazol-6-yl)-1-[2-(cyclohex-1-en-1-yl)ethyl]urea, indicating a complex arrangement of atoms that contributes to its biological activity and potential therapeutic applications.

- Wear appropriate personal protective equipment (PPE) like gloves, goggles, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper chemical waste disposal procedures.

The chemical behavior of OF-1 involves its interactions with PRMT3, where it binds to a novel site distinct from the substrate peptide and S-adenosyl methionine binding pockets. This binding mechanism suggests that OF-1 can modulate the enzymatic activity of PRMT3, potentially altering the methylation status of target proteins. The specific reactions that OF-1 participates in are primarily related to its role as an inhibitor, affecting the methylation pathways within cells.

OF-1 exhibits significant biological activity as an allosteric inhibitor of PRMT3. This inhibition can influence various cellular functions, including cell proliferation and differentiation. Research has shown that modulation of PRMT3 activity by compounds like OF-1 can impact cancer cell growth and survival, suggesting its potential as a therapeutic agent in oncology. Additionally, the compound's ability to selectively target PRMT3 highlights its relevance in studying protein methylation's role in disease mechanisms.

The synthesis of OF-1 involves several steps typical for organic compounds, including the construction of the benzothiadiazole moiety and the subsequent formation of the urea linkage. While specific synthetic routes are not detailed in the available literature, general methods for synthesizing similar compounds often include:

- Formation of Benzothiadiazole: This can be achieved through cyclization reactions involving appropriate precursors.

- Urea Formation: The urea group can be introduced via reactions between isocyanates and amines or through direct condensation methods.

- Final Assembly: The final compound is typically purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.

OF-1 has potential applications in drug discovery, particularly in targeting PRMT3 for cancer therapy. Its unique mechanism of action makes it a candidate for further development in pharmacological studies aimed at understanding protein methylation's role in various diseases. Additionally, due to its specificity, OF-1 may serve as a valuable tool in biochemical research to elucidate the functions of PRMT3 and related pathways.

Interaction studies involving OF-1 have focused on its binding affinity and selectivity towards PRMT3. Techniques such as X-ray crystallography have provided insights into how OF-1 interacts with the enzyme at a molecular level, revealing critical binding sites and conformational changes upon ligand binding. These studies are essential for understanding how modifications to OF-1 could enhance its efficacy or selectivity.

Several compounds share structural or functional similarities with OF-1, particularly those that target protein arginine methyltransferases or have similar allosteric inhibition properties. Below are some notable compounds:

| Compound Name | Structure Type | Target | Unique Features |

|---|---|---|---|

| Compound 2 | Allosteric inhibitor | PRMT5 | Higher selectivity than OF-1 |

| Compound 3 | Competitive inhibitor | PRMT4 | Different binding mechanism |

| Compound 4 | Non-selective inhibitor | Multiple targets | Broader range but less specificity |

Uniqueness of OF-1

OF-1 stands out due to its specific allosteric inhibition mechanism on PRMT3, which differs from other inhibitors that may act competitively or non-specifically. Its unique binding site offers potential advantages in therapeutic applications by minimizing off-target effects commonly associated with broader inhibitors.

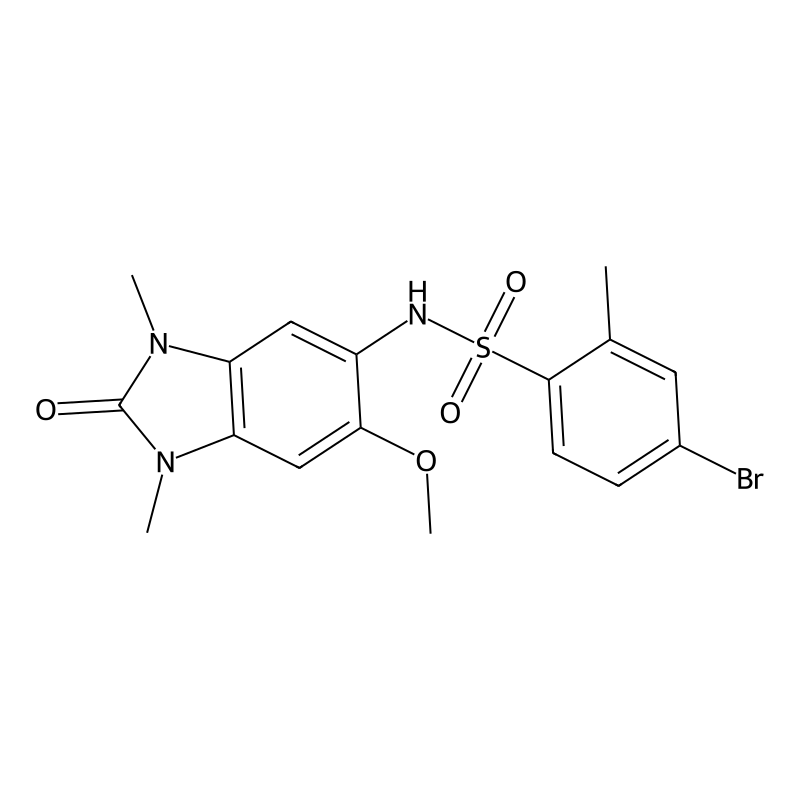

Molecular Structure and Composition

OF-1 represents a benzimidazolone-based chemical probe specifically designed for selective inhibition of bromodomain and PHD finger containing family proteins [4] [34]. The compound possesses the molecular formula C17H18BrN3O4S with a molecular weight of 440.31 grams per mole [4] [7]. The systematic chemical name for OF-1 is 4-Bromo-N-(2,3-dihydro-6-methoxy-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2-methylbenzenesulfonamide [4] [7].

The molecular architecture of OF-1 features a central benzimidazolone core structure, which serves as the fundamental scaffold for bromodomain recognition [39]. This core is substituted with a methoxy group at the 6-position and dimethyl groups at the 1- and 3-positions of the benzimidazole ring system [4] [7]. The molecule incorporates a brominated methylbenzenesulfonamide moiety that extends from the benzimidazolone core, with the bromine atom positioned at the 4-position of the benzene ring and a methyl group at the 2-position [4] [7].

The three-dimensional structure of OF-1 exhibits specific conformational features that enable optimal interactions with bromodomain acetyl-lysine binding sites [11] [21]. The compound's structural design incorporates key pharmacophoric elements common to effective bromodomain inhibitors, including hydrogen bond donor and acceptor groups positioned to mimic acetylated lysine residues [11] [33].

Physicochemical Properties

Binding Affinity Parameters

OF-1 demonstrates potent and selective binding affinity toward multiple members of the bromodomain and PHD finger containing protein family, as determined through isothermal titration calorimetry measurements [11] [21] [34]. The compound exhibits a dissociation constant of 100 nanomolar for BRPF1B, representing the highest affinity interaction within the target family [11] [34]. For BRPF2, OF-1 displays a dissociation constant of 500 nanomolar, indicating five-fold reduced affinity compared to BRPF1B [11] [34]. The binding affinity for BRPF3 is further diminished, with a dissociation constant of 2400 nanomolar, representing a 24-fold selectivity difference relative to BRPF1B [11] [34].

| Target | Kd (nM) | Selectivity vs BRPF1B | IC50 (nM) |

|---|---|---|---|

| BRPF1B | 100 | 1 | 270 |

| BRPF2 | 500 | 5 | Not reported |

| BRPF3 | 2400 | 24 | Not reported |

| BRD4(1) | 3900 | 39 | >10000 |

Table 1: OF-1 Binding Affinity Parameters

The selectivity profile of OF-1 extends beyond the bromodomain and PHD finger containing family, with significant discrimination against other bromodomain-containing proteins [11] [21]. Most notably, OF-1 exhibits 39-fold selectivity for BRPF1B over the first bromodomain of BRD4, with a dissociation constant of 3.9 micromolar for BRD4(1) [11]. This selectivity is particularly important given the prominent role of BET family proteins in transcriptional regulation [11] [21].

Alpha screen biochemical assays have confirmed the functional inhibitory activity of OF-1, with an IC50 value of 270 nanomolar for BRPF1B displacement from acetylated histone peptides [21] [34]. Temperature shift assays conducted across a comprehensive panel of 49 diverse bromodomains revealed that OF-1 induces significant thermal stability changes primarily within the bromodomain and PHD finger containing family [11] [21].

Solubility and Stability Characteristics

The solubility profile of OF-1 presents typical characteristics of hydrophobic small molecule inhibitors designed for intracellular targets [7] [18]. The compound demonstrates complete insolubility in aqueous media, including water and ethanol [7]. However, OF-1 exhibits adequate solubility in dimethyl sulfoxide, achieving concentrations of at least 14.55 milligrams per milliliter [7]. This solubility profile necessitates the use of organic solvents for stock solution preparation and subsequent dilution protocols for biological assays [7] [18].

| Property | Value |

|---|---|

| Molecular Formula | C17H18BrN3O4S |

| Molecular Weight (g/mol) | 440.31 |

| Chemical Name | 4-Bromo-N-(2,3-dihydro-6-methoxy-1,3-dimethyl-2-oxo-1H-benzimidazol-5-yl)-2-methylbenzenesulfonamide |

| CAS Number | 919973-83-4 |

| Solubility | Insoluble in H2O; insoluble in EtOH; ≥14.55 mg/mL in DMSO |

Table 2: OF-1 Physicochemical Properties

The stability characteristics of OF-1 under standard laboratory conditions have been optimized for research applications [7] [37]. The compound maintains chemical integrity when stored as a crystalline solid at -20°C, with stability extending for at least two years under these conditions [37]. For experimental applications, OF-1 solutions prepared in dimethyl sulfoxide demonstrate acceptable short-term stability, though long-term storage of aqueous dilutions is not recommended beyond one day [37].

Synthesis and Development

Synthetic Pathways and Methodologies

The development of OF-1 emerged from systematic medicinal chemistry efforts targeting the bromodomain and PHD finger containing protein family [11] [21]. The synthetic approach utilized an established benzimidazolone scaffold as the foundational chemical framework, incorporating specific substituents to achieve selective bromodomain recognition [39]. The synthetic pathway involved optimization of various structural elements to enhance binding affinity while maintaining selectivity over other bromodomain families [11] [39].

The medicinal chemistry program that led to OF-1 employed structure-based drug design principles, utilizing crystallographic information from bromodomain-ligand complexes to guide synthetic modifications [11] [21]. The benzimidazolone core was selected based on its ability to form key hydrogen bonding interactions with conserved asparagine residues within the bromodomain acetyl-lysine binding site [39]. Subsequent synthetic elaboration involved the introduction of the brominated methylbenzenesulfonamide moiety to optimize binding affinity and selectivity profiles [11] [39].

The synthetic methodology incorporated systematic variation of substituent groups around the benzimidazolone core to establish structure-activity relationships [39]. This approach enabled the identification of critical structural features required for potent binding, including the methoxy substituent and the specific positioning of methyl groups on the benzimidazole ring system [39]. The final synthetic route was optimized to provide OF-1 with purity levels exceeding 98%, ensuring consistent biological activity across experimental applications [4] [7].

Structure-Activity Relationship Studies

Comprehensive structure-activity relationship investigations have elucidated the molecular determinants governing OF-1's binding affinity and selectivity [39]. The dimethyl substitution pattern on the benzimidazolone core emerged as a critical structural requirement, with systematic removal of either methyl group resulting in substantial losses in binding potency [39]. Specifically, the N1-methyl group demonstrated particular importance, with its removal leading to a 2.4 logarithmic unit decrease in activity relative to the parent compound [39].

The structure-activity relationship studies revealed that the N1-methyl group occupies the acetyl methyl binding pocket within the bromodomain, forming critical hydrophobic interactions with phenylalanine residues [39]. This positioning mimics the natural acetyl-lysine substrate, explaining the substantial loss in activity observed upon methyl group removal [39]. The N3-methyl group, while less critical than the N1 substituent, still contributes significantly to binding affinity, with its removal resulting in a 0.9 logarithmic unit decrease in potency [39].

The brominated methylbenzenesulfonamide portion of OF-1 provides additional selectivity determinants through specific interactions with variable regions of different bromodomain subfamilies [11] [39]. The bromine substituent and methyl group positioning on the benzene ring were optimized to achieve discrimination between bromodomain and PHD finger containing proteins and other bromodomain families, particularly the BET proteins [11] [21].

Crystallographic structure-activity relationship analysis has confirmed the binding mode predictions derived from synthetic optimization [39]. The benzimidazolone carbonyl group forms essential hydrogen bonding interactions with the conserved asparagine residue found in all bromodomains, while the N1-methyl group occupies the hydrophobic acetyl methyl pocket [39]. The methoxy substituent extends toward solvent-exposed regions, providing additional affinity without compromising selectivity [39].

Molecular Interactions with Target Domains

Key Structural Features Contributing to Selectivity

The molecular selectivity of OF-1 for bromodomain and PHD finger containing proteins over other bromodomain families derives from specific structural adaptations that exploit sequence and conformational differences between bromodomain subfamilies [11] [21]. The binding mode of OF-1 involves occupation of the conserved acetyl-lysine binding site, with the benzimidazolone core positioned to form optimal interactions with the target bromodomain architecture [11] [39].

The primary selectivity determinant resides in the specific accommodation of OF-1's brominated methylbenzenesulfonamide moiety within the variable regions surrounding the acetyl-lysine binding site [11] [21]. These regions exhibit significant sequence divergence between bromodomain subfamilies, enabling selective recognition through complementary shape and electrostatic interactions [11]. The bromodomain and PHD finger containing proteins possess enlarged binding pockets in these variable regions compared to BET family bromodomains, allowing favorable accommodation of OF-1's extended structure [11] [21].

Temperature shift assay data across 49 diverse bromodomains demonstrates that OF-1 achieves greater than 100-fold selectivity over the majority of non-target bromodomains [11] [21]. The most significant off-target interaction occurs with the first bromodomain of BRD4, where OF-1 exhibits 39-fold selectivity in favor of BRPF1B [11]. This selectivity margin provides sufficient therapeutic window for experimental applications while maintaining target specificity [11] [21].

The molecular basis for selectivity extends to differences in the gatekeeper residue, which varies between bromodomain subfamilies [39]. The bromodomain and PHD finger containing proteins contain phenylalanine at the gatekeeper position, whereas BET family proteins typically contain isoleucine [39]. This amino acid difference creates distinct binding pocket geometries that favor different inhibitor scaffolds, contributing to OF-1's selective recognition [39].

Comparison with Related Bromodomain Inhibitors

OF-1 represents one of several chemical probes developed for selective targeting of bromodomain and PHD finger containing proteins, each exhibiting distinct selectivity profiles and binding characteristics [11] [21]. Comparative analysis with related inhibitors reveals both shared and unique features that define their respective utility as research tools [11] [21].

| Inhibitor | Primary Target | BRPF1B Kd (nM) | BRPF2 Kd (nM) | BRD4 Selectivity |

|---|---|---|---|---|

| OF-1 | Pan-BRPF | 100 | 500 | 39-fold |

| NI-57 | Pan-BRPF | 114 | Not reported | Not reported |

| PFI-4 | BRPF1B selective | 13 | Not reported | Not reported |

| JQ1 | BET family | Not reported | Not reported | Primary target |

Table 3: Comparison of OF-1 with Related Bromodomain Inhibitors

NI-57 represents an alternative pan-bromodomain and PHD finger containing inhibitor with comparable potency to OF-1, exhibiting a dissociation constant of 114 nanomolar for BRPF1B [11] [21]. While NI-57 and OF-1 share similar target profiles, they possess distinct chemical scaffolds, with NI-57 incorporating a dimethylquinolinone core structure rather than the benzimidazolone framework of OF-1 [11] [21]. This structural diversity provides orthogonal chemical probes for validation of target-specific effects [11] [16].

PFI-4 demonstrates superior potency for BRPF1B compared to OF-1, with a dissociation constant of 13 nanomolar [11] [21]. However, PFI-4 exhibits preferential selectivity for the BRPF1B isoform over other family members, contrasting with OF-1's pan-family activity profile [11] [21]. This selectivity difference makes PFI-4 particularly useful for dissecting isoform-specific functions within the bromodomain and PHD finger containing family [11] [21].

The BET family inhibitor JQ1 serves as an important negative control compound in bromodomain and PHD finger containing research, demonstrating minimal activity against bromodomain and PHD finger containing proteins while potently inhibiting BET family bromodomains [11] [33]. The contrasting selectivity profiles of OF-1 and JQ1 enable experimental validation of target specificity through differential phenotypic effects [11] [16].

Bromodomain and Plant Homeodomain Finger Family Targeting Profile

OF-1 demonstrates selective targeting of the Bromodomain and Plant Homeodomain Finger family members through high-affinity binding interactions [1] [2]. The compound functions as a pan-BRPF inhibitor, exhibiting differential binding affinities across family members that establish its selectivity profile for therapeutic applications [3] [4].

BRPF1 Binding Specificity (KD of 100 nanomolar)

OF-1 exhibits the highest binding affinity for BRPF1B isoform with a dissociation constant of 100 nanomolar as determined by isothermal titration calorimetry [1] [2]. The binding specificity demonstrates exceptional potency, with AlphaScreen biochemical assays confirming OF-1 as a potent inhibitor of BRPF1 with an inhibitory concentration fifty percent value of 270 nanomolar [2]. Structural analysis reveals that OF-1 binds to the BRPF1 bromodomain through specific molecular interactions involving the benzimidazolone core, which occupies the acetyl-lysine binding pocket in a manner analogous to natural histone substrates [5] [6].

The crystal structure of the BRPF1 bromodomain in complex with OF-1 (Protein Data Bank code 5FG4) demonstrates the precise binding mode at 1.65 Angstrom resolution [7] [8]. The N1-methyl group of OF-1 occupies the acetyl methyl pocket near Phe653, while the carbonyl oxygen forms critical hydrogen bonding interactions with the conserved asparagine residue Asn708 and through water-mediated contacts to Tyr665 [5] [6]. These interactions recapitulate the essential recognition elements required for acetyl-lysine binding, establishing the molecular basis for bromodomain inhibition.

BRPF2 Binding Specificity (KD of 500 nanomolar)

OF-1 demonstrates intermediate binding affinity for BRPF2 with a dissociation constant of 500 nanomolar, representing a five-fold reduction in binding strength compared to BRPF1B [2] [3]. This selectivity profile reflects the subtle structural differences between BRPF family members within their respective acetyl-lysine recognition sites. The binding interaction maintains the core hydrogen bonding pattern observed with BRPF1, while variations in surrounding amino acid residues contribute to the reduced binding affinity [9].

Temperature shift assays confirm significant thermal stabilization of BRPF2 upon OF-1 binding, supporting the direct interaction between compound and target protein [3] [4]. The maintained binding affinity in the submicromolar range ensures that BRPF2 remains within the therapeutic target range for OF-1 activity, contributing to its pan-BRPF inhibitory profile.

BRPF3 Binding Specificity (KD of 2400 nanomolar)

BRPF3 exhibits the lowest binding affinity within the family with a dissociation constant of 2.4 micromolar, representing a 24-fold selectivity difference compared to BRPF1B [2] [3]. This reduced affinity reflects the greater sequence divergence in the acetyl-lysine binding pocket of BRPF3 relative to other family members. Despite the weaker binding interaction, OF-1 maintains sufficient affinity to modulate BRPF3 function within the micromolar concentration range typically achieved in cellular assays [4].

The binding kinetics determined by isothermal titration calorimetry reveal enthalpically favorable interactions with BRPF3, although the overall binding strength is diminished compared to BRPF1 and BRPF2 [3]. Temperature shift assays demonstrate measurable thermal stabilization of BRPF3 in the presence of OF-1, confirming direct binding despite the reduced affinity [3] [4].

Selectivity Against Other Bromodomains

The selectivity profile of OF-1 extends beyond the BRPF family to encompass interactions with other bromodomain-containing proteins, establishing the compound's broader target engagement profile [9] [3].

BRD4 Interactions (39-fold Selectivity)

OF-1 demonstrates 39-fold selectivity for BRPF1B over BRD4 bromodomain 1, with a dissociation constant of 3.9 ± 0.3 micromolar for BRD4 as determined by isothermal titration calorimetry [9] [3]. This selectivity represents the closest off-target interaction within the bromodomain family, establishing BRD4 as the primary specificity concern for OF-1 applications [2] [9].

Temperature shift assays reveal weak thermal stabilization of BRD4 bromodomain 1 with a temperature shift of 2.1 degrees Celsius, confirming direct but low-affinity binding [3] [4]. AlphaScreen assays demonstrate inhibitory concentration fifty percent values greater than 10 micromolar for BRD4, supporting the selectivity margin observed in binding studies [9] [3]. The molecular basis for this selectivity likely involves differences in the gatekeeper residue, where BRPF1 contains Phe714 compared to Ile146 in BRD4, creating distinct binding pocket geometries [9] [6].

TIF1α Interactions

OF-1 exhibits limited interaction with TIF1α (Transcriptional Intermediary Factor 1α), demonstrating 50 percent inhibition at 20 micromolar concentration in AlphaScreen assays [2] [9]. This interaction represents a secondary off-target effect that remains well-separated from the primary BRPF binding affinities. The molecular mechanism of TIF1α interaction involves the bromodomain module, which shares structural homology with other bromodomain family members while maintaining distinct binding preferences [10] [11].

Temperature shift assays reveal minimal thermal stabilization of TIF1α in the presence of OF-1, with temperature shifts of approximately 1 degree Celsius that likely represent weak or non-specific interactions [3] [4]. The limited interaction with TIF1α supports the overall selectivity profile of OF-1 for BRPF family members over other bromodomain-containing proteins.

Molecular Mechanisms of Bromodomain Inhibition

OF-1 achieves bromodomain inhibition through competitive binding at the acetyl-lysine recognition site, disrupting the protein-protein interactions essential for chromatin remodeling and transcriptional regulation [12] [13]. The inhibition mechanism involves displacement of acetylated histone peptides from their binding sites, preventing the recruitment of bromodomain-containing proteins to chromatin [12] [14].

The benzimidazolone scaffold of OF-1 functions as an acetyl-lysine mimetic, occupying the same binding pocket utilized by acetylated lysine residues on histone tails [5] [6]. The carbonyl oxygen of the benzimidazolone core forms critical hydrogen bonding interactions with the conserved asparagine residue present in all bromodomains, establishing the primary recognition element for binding [15] [16]. Additionally, the N-methyl substituents engage hydrophobic pockets that normally accommodate the methyl group of acetyl-lysine modifications [5] [6].

Water-mediated hydrogen bonding networks contribute significantly to the binding affinity and selectivity of OF-1 [5] [6]. Conserved water molecules bridge the inhibitor to key amino acid residues, creating an extended hydrogen bonding network that stabilizes the bound conformation. The displacement of these water molecules upon inhibitor binding represents an entropically favorable contribution to the overall binding thermodynamics [17] [18].

Effect on Acetyl-Lysine Recognition

OF-1 disrupts acetyl-lysine recognition through direct competition for the binding site, preventing the formation of productive protein-acetylated histone complexes [2] [4]. Cellular thermal shift assays demonstrate that OF-1 increases the thermal stability of full-length BRPF1B at 1 micromolar concentration, confirming target engagement in cellular contexts [2].

Fluorescence recovery after photobleaching assays reveal accelerated recovery at 5 micromolar OF-1 concentration in BRPF2 assays, indicating disruption of chromatin binding interactions [1] [2]. NanoBRET assays demonstrate dose-dependent displacement of BRPF1B from histone H3.3 with an inhibitory concentration fifty percent of 0.08 micromolar, establishing the potency of acetyl-lysine recognition inhibition [2].

The inhibition of acetyl-lysine recognition translates into functional consequences for chromatin-mediated processes. OF-1 treatment attenuates RANKL-induced differentiation of primary human monocytes into osteoclasts, demonstrating the biological relevance of bromodomain inhibition [1] [4]. The compound effectively blocks histone recognition events that are essential for gene expression programs involved in cellular differentiation and development [4] [19].

Mechanistically, OF-1 functions by occupying the acetyl-lysine binding pocket with sufficient affinity to prevent productive binding of acetylated histone substrates [12] [13]. The inhibitor engages the same molecular recognition elements utilized by natural acetyl-lysine modifications, including hydrogen bonding to the conserved asparagine residue and hydrophobic interactions within the methyl-binding pocket [15] [16] [17]. This competitive inhibition mechanism ensures that OF-1 can effectively disrupt bromodomain function across multiple cellular contexts where acetyl-lysine recognition is required for proper chromatin regulation [20] [12].

Table 1: OF-1 Binding Affinities and Selectivity Profile

| Target | Binding Affinity (KD) | Method | Selectivity vs BRPF1B |

|---|---|---|---|

| BRPF1B | 100 nM | ITC | 1× (reference) |

| BRPF2 | 500 nM | ITC | 5× |

| BRPF3 | 2400 nM | ITC | 24× |

| BRD4(BD1) | 3.9 ± 0.3 μM | ITC | 39× |

| TIF1α | >20 μM (50% inhibition) | AlphaScreen | >200× |

Table 2: Temperature Shift Analysis of OF-1 Bromodomain Interactions

| Target | Temperature Shift (ΔTm) | Interaction Classification |

|---|---|---|

| BRPF1B | Significant | Strong binding |

| BRPF2 | Significant | Strong binding |

| BRPF3 | Significant | Strong binding |

| BRD4(1) | 2.1°C | Weak interaction |

| BET family | 1°C | Weak/non-specific |

| TRIM24 | 1°C | Weak/non-specific |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

4-bromanyl-~{N}-(6-methoxy-1,3-dimethyl-2-oxidanylidene-benzimidazol-5-yl)-2-methyl-benzenesulfonamide

Dates

2: Chen Y, Jiang X, Xie H, Li X, Shi L. Structural characterization and antitumor activity of a polysaccharide from ramulus mori. Carbohydr Polym. 2018 Jun 15;190:232-239. doi: 10.1016/j.carbpol.2018.02.036. Epub 2018 Feb 14. PubMed PMID: 29628243.

3: Yang Y, Zhang N, Li K, Chen J, Qiu L, Zhang J. Integration of microRNA-mRNA profiles and pathway analysis of plant isoquinoline alkaloid berberine in SGC-7901 gastric cancers cells. Drug Des Devel Ther. 2018 Feb 28;12:393-408. doi: 10.2147/DDDT.S155993. eCollection 2018. PubMed PMID: 29535501; PubMed Central PMCID: PMC5836656.

4: Lam SC, Li EYM, Yuen HKL. 14-year case series of eyelid sebaceous gland carcinoma in Chinese patients and review of management. Br J Ophthalmol. 2018 Feb 19. pii: bjophthalmol-2017-311533. doi: 10.1136/bjophthalmol-2017-311533. [Epub ahead of print] PubMed PMID: 29459429.

5: Xiang Q, Wang C, Zhang Y, Xue X, Song M, Zhang C, Li C, Wu C, Li K, Hui X, Zhou Y, Smaill JB, Patterson AV, Wu D, Ding K, Xu Y. Discovery and optimization of 1-(1H-indol-1-yl)ethanone derivatives as CBP/EP300 bromodomain inhibitors for the treatment of castration-resistant prostate cancer. Eur J Med Chem. 2018 Mar 10;147:238-252. doi: 10.1016/j.ejmech.2018.01.087. Epub 2018 Feb 6. PubMed PMID: 29448139.

6: Saleri FD, Chen G, Li X, Guo M. Comparative Analysis of Saponins from Different Phytolaccaceae Species and Their Antiproliferative Activities. Molecules. 2017 Jun 29;22(7). pii: E1077. doi: 10.3390/molecules22071077. PubMed PMID: 28661449.

7: Sun Y, Huang Y, Yu W, Chen S, Yao Q, Zhang C, Bu D, Tang C, Du J, Jin H. Sulfhydration-associated phosphodiesterase 5A dimerization mediates vasorelaxant effect of hydrogen sulfide. Oncotarget. 2017 May 9;8(19):31888-31900. doi: 10.18632/oncotarget.16649. PubMed PMID: 28404873; PubMed Central PMCID: PMC5458256.

8: Su W, Tang Z, Li P, Wang G, Xiao Q, Li Y, Huang S, Gu Y, Lai Z, Zhang Y. New dinuclear ruthenium arene complexes containing thiosemicarbazone ligands: synthesis, structure and cytotoxic studies. Dalton Trans. 2016 Dec 6;45(48):19329-19340. PubMed PMID: 27872925.

9: Opelt M, Eroglu E, Waldeck-Weiermair M, Russwurm M, Koesling D, Malli R, Graier WF, Fassett JT, Schrammel A, Mayer B. Formation of Nitric Oxide by Aldehyde Dehydrogenase-2 Is Necessary and Sufficient for Vascular Bioactivation of Nitroglycerin. J Biol Chem. 2016 Nov 11;291(46):24076-24084. Epub 2016 Sep 27. PubMed PMID: 27679490; PubMed Central PMCID: PMC5104933.

10: Zhao M, Da-Wa ZM, Guo DL, Fang DM, Chen XZ, Xu HX, Gu YC, Xia B, Chen L, Ding LS, Zhou Y. Cytotoxic triterpenoid saponins from Clematis tangutica. Phytochemistry. 2016 Oct;130:228-37. doi: 10.1016/j.phytochem.2016.05.009. Epub 2016 Jun 1. PubMed PMID: 27262876.

11: Saroj VK, Nakade UP, Sharma A, Yadav RS, Hajare SW, Garg SK. Functional involvement of L-type calcium channels and cyclic nucleotide-dependent pathways in cadmium-induced myometrial relaxation in rats. Hum Exp Toxicol. 2017 Mar;36(3):276-286. doi: 10.1177/0960327116646840. Epub 2016 Jul 11. PubMed PMID: 27164925.

12: Xiao X, Ni Y, Jia YM, Zheng M, Xu HF, Xu J, Liao C. Identification of human telomerase inhibitors having the core of N-acyl-4,5-dihydropyrazole with anticancer effects. Bioorg Med Chem Lett. 2016 Mar 15;26(6):1508-1511. doi: 10.1016/j.bmcl.2016.02.025. Epub 2016 Feb 10. PubMed PMID: 26883149.

13: Navolotskaya EV. [Octarphin--Nonopioid Peptide of the Opioid Origin]. Bioorg Khim. 2015 Sep-Oct;41(5):524-30. Review. Russian. PubMed PMID: 26762089.

14: Huang D, Li Y, Cui F, Chen J, Sun J. Purification and characterization of a novel polysaccharide-peptide complex from Clinacanthus nutans Lindau leaves. Carbohydr Polym. 2016 Feb 10;137:701-708. doi: 10.1016/j.carbpol.2015.10.102. Epub 2015 Nov 19. PubMed PMID: 26686182.

15: Wu M, Zhang F, Yu Z, Lin J, Yang L. Chemical characterization and in vitro antitumor activity of a single-component polysaccharide from Taxus chinensis var. mairei. Carbohydr Polym. 2015 Nov 20;133:294-301. doi: 10.1016/j.carbpol.2015.06.107. Epub 2015 Jul 8. PubMed PMID: 26344284.

16: Sun J, Chen L, Liu C, Wang Z, Zuo D, Pan J, Qi H, Bao K, Wu Y, Zhang W. Synthesis and Biological Evaluations of 1,2-Diaryl Pyrroles as Analogues of Combretastatin A-4. Chem Biol Drug Des. 2015 Dec;86(6):1541-7. doi: 10.1111/cbdd.12617. Epub 2015 Sep 25. PubMed PMID: 26202587.

17: Cavet ME, Vollmer TR, Harrington KL, VanDerMeid K, Richardson ME. Regulation of Endothelin-1-Induced Trabecular Meshwork Cell Contractility by Latanoprostene Bunod. Invest Ophthalmol Vis Sci. 2015 Jun;56(6):4108-16. doi: 10.1167/iovs.14-16015. PubMed PMID: 26114488.

18: Al-Jaroudi SS, Altaf M, Al-Saadi AA, Kawde AN, Altuwaijri S, Ahmad S, Isab AA. Synthesis, characterization and theoretical calculations of (1,2-diaminocyclohexane)(1,3-diaminopropane)gold(III) chloride complexes: in vitro cytotoxic evaluations against human cancer cell lines. Biometals. 2015 Oct;28(5):827-44. doi: 10.1007/s10534-015-9869-1. Epub 2015 Jun 23. PubMed PMID: 26099502.

19: Yan C, Zhang J, Liang T, Li Q. Diorganotin (IV) complexes with 4-nitro-N-phthaloyl-glycine: Synthesis, characterization, antitumor activity and DNA-binding studies. Biomed Pharmacother. 2015 Apr;71:119-27. doi: 10.1016/j.biopha.2015.02.027. Epub 2015 Mar 4. PubMed PMID: 25960226.

20: Cui M, Wu W, Hovgaard L, Lu Y, Chen D, Qi J. Liposomes containing cholesterol analogues of botanical origin as drug delivery systems to enhance the oral absorption of insulin. Int J Pharm. 2015 Jul 15;489(1-2):277-84. doi: 10.1016/j.ijpharm.2015.05.006. Epub 2015 May 6. PubMed PMID: 25957702.